molecular formula C9H16ClNO2 B2743963 6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride CAS No. 37942-83-9

6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride

Cat. No.: B2743963
CAS No.: 37942-83-9
M. Wt: 205.68
InChI Key: PZLGVJSDQLUGBX-UHFFFAOYSA-N
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Description

6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride (CAS 37942-83-9) is a chemically unique, rigid spirocyclic scaffold of high interest in advanced medicinal chemistry and drug discovery research. This compound features a spiro[3.3]heptane core, a valuable structure used to create conformationally restricted analogs of biological molecules . The scaffold serves as a versatile bioisostere, particularly for six-membered rings, and its rigidity helps in probing ligand-target interactions by "freezing" potential bioactive conformations . A primary research application of this compound is in the design and synthesis of conformationally restricted analogs of glutamic acid . As such, it is a critical tool for neuroscientific research, enabling the study of glutamate receptors and transporters. Furthermore, this scaffold is investigated as a potential substrate or inhibitor for enzymes like glutamate racemase, a target for developing new antibiotics . The molecular formula of the compound is C9H16ClNO2, and it has a molecular weight of 205.68 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers can utilize this building block to explore novel chemical space and develop new chemical entities with potentially improved potency and selectivity for various biological targets.

Properties

IUPAC Name

6-(aminomethyl)spiro[3.3]heptane-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c10-5-6-1-9(2-6)3-7(4-9)8(11)12;/h6-7H,1-5,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLGVJSDQLUGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(C2)C(=O)O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37942-83-9
Record name 6-(aminomethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride typically involves multiple steps. One common method starts with the compound 2,2-bis(bromomethyl)-1,3-propanediol. This compound undergoes a series of reactions, including protection of hydroxyl groups, cyclization, and introduction of the amino group . The overall yield of this synthesis is around 31% .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines .

Scientific Research Applications

Bioisosteric Replacement

The compound serves as a bioisostere for the phenyl ring in drug design. Research has shown that replacing phenyl rings with spiro[3.3]heptane structures can enhance the physicochemical properties of drugs while retaining or improving their biological activity. This is particularly relevant for compounds like Vorinostat and Sonidegib, where spiro[3.3]heptane derivatives demonstrated comparable or superior efficacy compared to their phenyl counterparts .

Antinociceptive Activity

Studies have indicated that derivatives of 6-(aminomethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride exhibit significant antinociceptive effects. For instance, experiments conducted on mice showed that compounds derived from this structure provided analgesia similar to that of established local anesthetics like Benzocaine, suggesting potential applications in pain management therapies .

Structure-Activity Relationship Studies

The structural characteristics of this compound facilitate investigations into structure-activity relationships (SAR). By modifying the spiro structure and analyzing the resultant biological activity, researchers can identify optimal configurations for enhancing drug efficacy and reducing side effects.

Polymer Chemistry

The unique structural properties of spiro compounds allow for their use in developing advanced materials. Incorporating this compound into polymer matrices can lead to materials with improved mechanical properties and thermal stability, making them suitable for various industrial applications.

Chiral Catalysts

The chiral nature of spiro compounds enables their use as chiral catalysts in asymmetric synthesis. This application is crucial in pharmaceutical manufacturing, where the synthesis of enantiomerically pure compounds is often required.

Case Studies and Research Findings

StudyApplicationFindings
Vorinostat Derivative StudyDrug DesignSpiro[3.3]heptane analogs maintained anti-cancer activity while improving solubility profiles compared to phenyl analogs .
Analgesic Activity AssessmentPain ManagementCompounds based on 6-(aminomethyl)spiro[3.3]heptane showed significant pain relief in animal models, comparable to Benzocaine .
Polymer Composite DevelopmentMaterial ScienceIncorporation of spiro structures enhanced the mechanical properties of polymer composites, suggesting potential industrial applications .

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s unique spirocyclic structure allows it to fit into binding sites that other molecules cannot, making it a valuable tool in drug design and biochemical research .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride
  • CAS : 91618803
  • Molecular Formula: C₉H₁₅NO₂·HCl
  • SMILES : C1C(CC12CC(C2)C(=O)O)CN.Cl
  • Key Features: A spirocyclic compound with a bicyclo[3.3]heptane core, an aminomethyl substituent at position 6, and a carboxylic acid group at position 2. The hydrochloride salt enhances solubility and stability .

Physicochemical Properties :

  • Collision Cross-Section (CCS) :
    • [M+H]⁺: 148.0 Ų
    • [M+Na]⁺: 147.3 Ų
    • [M-H]⁻: 143.9 Ų

      These values indicate a compact 3D structure, critical for interactions in biological or analytical systems .

Potential applications include medicinal chemistry (e.g., rigid scaffolds for receptor binding) or analytical standards due to its distinct CCS profile.

Comparison with Structural Analogs

6-Amino-6-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic Acid Hydrochloride

  • CAS: Not provided
  • Molecular Formula: C₉H₁₂F₃NO₂·HCl
  • Key Differences: Substituent: Trifluoromethyl (-CF₃) replaces aminomethyl (-CH₂NH₂). Impact:
  • Increased lipophilicity (logP ↑) due to -CF₃, enhancing membrane permeability.
  • Electronegative -CF₃ may alter electronic interactions in binding pockets.
    • Applications : Fluorinated analogs are common in drug design for metabolic stability and target affinity .

6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic Acid

  • CAS : 1087798-38-6
  • Molecular Formula: C₁₃H₂₁NO₄
  • Key Differences :
    • Substituent : Boc-protected amine (-NHBoc) instead of free -NH₂.
    • Impact :
  • Increased molecular weight (255.31 g/mol vs. 213.69 g/mol for the target compound).
  • Boc group enhances stability during synthesis but requires deprotection for bioactivity. Synthesis: Uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and benzotriazol-1-ol (HOBt) in DMF .

Methyl 6-Aminospiro[3.3]heptane-2-carboxylate Hydrochloride

  • CAS : 1808249-67-3
  • Molecular Formula: C₁₀H₁₆ClNO₂
  • Key Differences :
    • Functional Groups : Methyl ester (-COOCH₃) replaces carboxylic acid (-COOH).
    • Impact :
  • Increased lipophilicity (logP ↑), suitable for prodrug strategies.
  • Requires hydrolysis for activation in biological systems.
    • Applications : Ester derivatives are often used to improve oral bioavailability .

6-Hydroxyspiro[3.3]heptane-2-carboxylic Acid

  • CID : 28952046
  • Molecular Formula : C₈H₁₂O₃
  • Key Differences: Substituent: Hydroxyl (-OH) replaces aminomethyl (-CH₂NH₂). Impact:
  • Enhanced hydrogen-bonding capacity (solubility ↑).
  • Reduced basicity compared to the amine-containing analog.
    • Applications : Hydroxyl groups are critical for polar interactions in enzyme inhibition .

Structural and Functional Group Analysis

Compound Substituent Molecular Weight (g/mol) Key Functional Impact
Target Compound -CH₂NH₂·HCl 213.69 Zwitterionic, high solubility
6-(Trifluoromethyl) analog -CF₃ 263.66 Lipophilic, electron-withdrawing
Boc-protected analog -NHBoc 255.31 Stabilized amine, requires deprotection
Methyl ester analog -COOCH₃ 217.69 Prodrug potential, enhanced absorption
6-Hydroxy analog -OH 168.18 Polar, hydrogen-bond donor

Challenges :

  • Synthetic complexity of spirocyclic systems.
  • Balancing solubility (via -COOH or -OH) vs. bioavailability (via esters or -CF₃).

References (CAS 91618803) (CID 47003593) (CAS 1087798-38-6) (methyl ester hydrochloride) (Boc-protected synthesis) (CID 28952046)

Biological Activity

6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 28345-67-7
  • Molecular Formula : C8H13NO2·HCl
  • Molecular Weight : 173.65 g/mol
  • Purity : Typically ≥ 97%

The compound features a spirocyclic structure, which is known to enhance its biological activity by providing a rigid framework that can mimic natural substrates in biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, similar to other spirocyclic compounds that have shown efficacy against proteases and other enzyme classes.
  • Receptor Binding : Its structural conformation allows it to interact with various receptors, potentially modulating signaling pathways involved in disease processes.

Research Findings

A review of the literature reveals several key studies that highlight the biological activity of this compound:

  • Anticancer Activity : Research has indicated that spiro[3.3]heptane derivatives exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, compounds with similar structures have been incorporated into drug designs targeting cancer pathways, demonstrating significant potency in preclinical models .
  • Neuroprotective Effects : Studies have suggested that spirocyclic compounds can protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .
  • Antimicrobial Properties : Some derivatives of the spiro[3.3]heptane scaffold have shown activity against bacterial strains, suggesting that this compound could also possess antimicrobial properties .

Case Studies

Several case studies illustrate the application of this compound in various therapeutic contexts:

StudyFindings
Study on Anticancer ActivityDemonstrated that spiro[3.3]heptane derivatives inhibit tumor growth in xenograft models .
Neuroprotection ResearchShowed that compounds with a similar scaffold protect against neurotoxicity .
Antimicrobial EvaluationFound effectiveness against Gram-positive bacteria, suggesting potential for development as an antibiotic .

Q & A

Basic: What are the common synthetic routes for 6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride?

Methodological Answer:
The synthesis typically involves multi-step procedures starting with spiro[3.3]heptane derivatives. Key steps include:

  • Step 1: Preparation of a spiro[3.3]heptane-2-carboxylic acid ester (e.g., methyl or ethyl ester) as a core intermediate .
  • Step 2: Introduction of the aminomethyl group via reductive amination or nucleophilic substitution. For example, reacting the ester with ethylamine followed by LiAlH₄ reduction to form the primary amine .
  • Step 3: Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol or water) to improve stability and solubility .
    Critical Considerations:
  • Symmetry in the spirocyclic core simplifies regioselectivity during functionalization .
  • Boc-protection of the amine group (e.g., using tert-butyl dicarbonate) is often employed to prevent side reactions during intermediate steps .

Basic: How is the compound characterized post-synthesis?

Methodological Answer:
Post-synthesis characterization involves:

  • Elemental Analysis: Confirms stoichiometry (e.g., C: 43.49%, H: 7.30%, N: 8.45% for related spiro compounds) .
  • Spectroscopy:
    • ¹H/¹³C NMR: Identifies spirocyclic conformation (e.g., distinct splitting patterns for bridgehead protons) .
    • MS (Mass Spectrometry): Validates molecular weight (e.g., [M+H]⁺ peak at m/z 216.24 for the free base) .
  • X-ray Crystallography: Resolves spatial arrangement, critical for confirming spirocyclic geometry .
    Data Table:
ParameterExperimental ValueCalculated ValueSource
C (%)43.4843.49
H (%)7.317.30
pKa (carboxylic)2.82.7

Advanced: How can researchers optimize yield in multi-step synthesis?

Methodological Answer:
Yield optimization requires addressing:

  • Intermediate Purification: Use column chromatography or recrystallization to isolate intermediates (e.g., tert-butyl-protected derivatives achieve >85% purity) .
  • Catalyst Selection: Pd-catalyzed amination steps (e.g., Buchwald-Hartwig conditions) improve efficiency in azaspiro compound synthesis .
  • Reaction Monitoring: Real-time techniques like TLC or in-situ IR spectroscopy detect side products (e.g., over-reduction of amines) .
    Case Study:
    A nine-step synthesis of a related thiaspiro compound achieved 87% yield in the final step by optimizing solvent polarity (switching from pyridine to DMF) and reaction time .

Advanced: How to resolve contradictions in spectroscopic data for spirocyclic compounds?

Methodological Answer:
Contradictions often arise from conformational flexibility or solvent effects. Strategies include:

  • Variable-Temperature NMR: Distinguishes dynamic processes (e.g., ring puckering) by observing coalescence of proton signals at elevated temperatures .
  • Computational Validation: DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and compare them to experimental data .
  • Isotopic Labeling: ¹³C-labeled intermediates clarify ambiguous carbon environments in crowded spectra .

Advanced: What computational approaches predict the compound’s conformational stability?

Methodological Answer:

  • Molecular Dynamics (MD): Simulates spirocyclic ring dynamics in explicit solvents (e.g., water or DMSO) to identify low-energy conformers .
  • Torsional Analysis: Evaluates energy barriers for bridgehead rotations (e.g., 6-membered transition states in spiro[3.3]heptanes) .
  • Docking Studies: Models interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .

Advanced: How do structural modifications influence biological activity in spirocyclic analogs?

Methodological Answer:

  • Amino Acid Substitutions: Replacing the carboxylic acid with a sulfonamide group enhances blood-brain barrier penetration in neuroactive compounds .
  • Ring Expansion: Spiro[3.4]octane analogs show improved metabolic stability compared to spiro[3.3]heptanes due to reduced ring strain .
  • Comparative Data Table:
AnalogTarget Affinity (IC₅₀)Metabolic Stability (t₁/₂)Source
Spiro[3.3]heptane derivative12 nM1.2 h
Spiro[3.4]octane derivative8 nM3.5 h

Advanced: What strategies address solubility challenges in pharmacological assays?

Methodological Answer:

  • Salt Screening: Co-crystallization with counterions (e.g., besylate or tosylate) improves aqueous solubility beyond the hydrochloride form .
  • Prodrug Design: Esterification of the carboxylic acid (e.g., ethyl ester) enhances cell membrane permeability, with in vivo hydrolysis regenerating the active form .

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